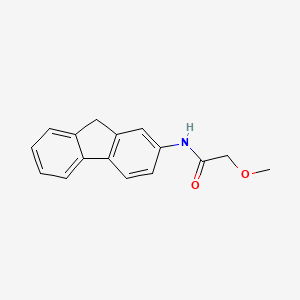

Acetamide, N-(2-fluorenyl)-2-methoxy-

Description

Acetamide, N-(2-fluorenyl)-2-methoxy- (hereafter referred to as 2-Methoxy-2-FAA) is a derivative of the well-studied carcinogen N-2-fluorenylacetamide (2-FAA). Its structure features a fluorenyl group substituted at the second position with an acetamide moiety containing a methoxy group. The methoxy substituent significantly alters its physicochemical properties and biological activity compared to 2-FAA.

Properties

CAS No. |

60550-83-6 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C16H15NO2/c1-19-10-16(18)17-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8,10H2,1H3,(H,17,18) |

InChI Key |

MMVPXZYILGUFKQ-UHFFFAOYSA-N |

SMILES |

COCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Canonical SMILES |

COCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Other CAS No. |

60550-83-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-2-Fluorenylacetamide (2-FAA)

- Structure : Fluorenyl group at position 2 with an unsubstituted acetamide.

- Carcinogenicity: Highly carcinogenic, inducing liver and mammary tumors in rodents. Requires metabolic activation via hydroxylation at position 1 or 7, followed by deacetylation to form reactive quinone imine intermediates .

- Mechanism : Inhibits liver catalase activity by 20–25% in vivo, suggesting interference with enzyme synthesis or degradation .

N-(1-Hydroxy-2-Fluorenyl)Acetamide

- Structure : Hydroxyl group at position 1 of the fluorenyl ring.

- Carcinogenicity: Non-carcinogenic.

- Metabolism: Deacetylated by all rat tissues, forming o-aminophenol, which is oxidized to quinone imine but lacks carcinogenic potency .

N-(1-Methoxy-2-Fluorenyl)Acetamide

- Structure : Methoxy group at position 1 of the fluorenyl ring.

- Carcinogenicity: Moderately carcinogenic (27% tumor incidence in rats), primarily inducing intestinal adenocarcinomas. Metabolic O-demethylation converts it to N-(1-hydroxy-2-fluorenyl)acetamide in vivo, but the liberated hydroxy derivative exhibits weak activity .

- Tissue Specificity : Contrasts with 2-FAA, which targets the liver and mammary glands, indicating substituent position dictates tumor site .

N-(7-Methoxy-2-Fluorenyl)Acetamide

- Structure : Methoxy group at position 7 of the fluorenyl ring.

- Carcinogenicity: Highly active, specifically targeting mammary glands. Demonstrates that methoxy positioning (ortho vs. para relative to the acetamide) drastically alters biological outcomes .

Other Methoxy-Substituted Acetamides

- N-(3-Chloro-4,5-Diethoxyphenyl)-2-Methoxy-Acetamide : Exhibits antimicrobial properties, highlighting the role of methoxy groups in enhancing solubility and target binding .

- 2-(2-Methoxyphenoxy)-N-[4-(Tetrahydro-2-Furanylmethoxy)Phenyl]Acetamide: Non-fluorenyl derivative with anti-inflammatory applications, showing methoxy groups can modulate pharmacokinetics without carcinogenic effects .

Key Research Findings

Metabolic Pathways

- 2-Methoxy-2-FAA: Likely undergoes O-demethylation to form N-(1-hydroxy-2-fluorenyl)acetamide, which is further deacetylated and oxidized. However, the hydroxy metabolite’s weak carcinogenicity limits overall potency compared to 2-FAA .

- 2-FAA vs. 2-Methoxy-2-FAA : The methoxy group slows metabolic activation, reducing reactive intermediate formation and altering tissue distribution .

Carcinogenicity and Structure-Activity Relationships

- Positional Effects :

- Substituent Size: Methoxy groups (small, electron-donating) enhance metabolic stability compared to bulkier substituents (e.g., chloro or morpholino groups in non-fluorenyl analogs) .

Biochemical Impact

- Catalase Inhibition : 2-FAA and its hydroxy derivative reduce liver catalase activity by 20–25%, while 2-Methoxy-2-FAA shows negligible effects, suggesting reduced hepatic interaction .

Data Tables

Table 1. Carcinogenic Activity of Fluorenyl Acetamide Derivatives

| Compound | Tumor Incidence (%) | Primary Tumor Sites | Metabolic Activation Pathway |

|---|---|---|---|

| 2-FAA | 70–90 | Liver, Mammary Gland | Hydroxylation → Deacetylation → Oxidation |

| 1-Methoxy-2-FAA | 27 | Small Intestine | O-Demethylation → Hydroxylation |

| 7-Methoxy-2-FAA | 65 | Mammary Gland | Direct activation (minimal metabolism) |

| 1-Hydroxy-2-FAA | 0 | N/A | Rapid excretion |

Table 2. Physicochemical Properties of Selected Acetamides

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 2-Methoxy-2-FAA | ~75–84* | 3.2 | 0.15 |

| 2-FAA | 153–155 | 2.8 | 0.10 |

| N-(3-Chloro-4,5-Diethoxyphenyl)-2-Methoxy-Acetamide | 287.74 (MW) | 4.1 | 0.08 |

*Estimated based on structurally similar compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.